molecular formula C18H21NO2 B5603248 N-benzyl-4-ethoxy-N-ethylbenzamide

N-benzyl-4-ethoxy-N-ethylbenzamide

Cat. No. B5603248
M. Wt: 283.4 g/mol
InChI Key: AQTOPVSWMIIXJL-UHFFFAOYSA-N
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Description

Benzamide derivatives are a significant class of compounds with diverse biological and chemical properties. These compounds are studied for their potential in various applications, including medicinal chemistry, due to their selective receptor binding and chemical stability.

Synthesis Analysis

The synthesis of benzamide derivatives often involves structural modifications to improve their biological activity or chemical properties. For example, the introduction of different substituents into the benzamide structure can significantly impact the compound's binding affinity and selectivity towards certain receptors (Perrone et al., 2000).

Molecular Structure Analysis

The crystal structure of benzamide derivatives, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, reveals the importance of hydrogen bonding in the crystal packing. These interactions are crucial for the stability and conformation of the molecules in the solid state (Yeong et al., 2018).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including amidoalkylation, which is used to synthesize substituted phenylglycines, demonstrating the versatility of benzamide compounds in chemical synthesis (Ben-Ishai et al., 1977).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of benzamide derivatives can vary significantly depending on the substituents present in the molecule. For instance, the introduction of alkyl or methoxy groups can affect the compound's solubility in organic solvents (Butt et al., 2005).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity and interaction with other molecules, are influenced by the nature of the substituents. Studies on the synthesis and characterization of novel aromatic polyimides highlight the reactivity of benzamide-based compounds in polymer chemistry (Butt et al., 2005).

Scientific Research Applications

Sigma Receptor Scintigraphy

Sigma receptors, overexpressed in certain cancer cells, are potential targets for diagnostic imaging and therapeutic interventions. N-benzyl-4-ethoxy-N-ethylbenzamide derivatives have been studied for their affinity to sigma receptors, which could help in visualizing tumors such as breast cancer in vivo. For example, a study investigated the use of a specific iodobenzamide (P-(123)I-MBA) for primary breast tumor visualization, leveraging its preferential binding to sigma receptors (Caveliers et al., 2002).

Antineoplastic Activity

Benzamides, including derivatives of this compound, have shown potential in inhibiting certain enzymes involved in cancer cell proliferation. For instance, some benzamides are potent inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair and cell survival, exhibiting competitive inhibition with low Ki values, which suggests their potential use in cancer therapy (Purnell & Whish, 1980).

Chemical Synthesis and Catalysis

Benzamide derivatives are also significant in chemical synthesis, serving as intermediates or catalysts in various reactions. For instance, the reaction of benzamide with catalytic mixtures led to the formation of N-ethylbenzamide, demonstrating the role of these compounds in catalyzed addition reactions to olefins, which is crucial in organic synthesis and material science (Wang & Widenhoefer, 2004).

Molecular Studies and Drug Design

The study of benzamide derivatives extends to understanding their interaction with various receptors, aiding in drug design and development. For example, the structure-affinity relationship studies on benzamide derivatives have provided insights into their binding profiles at dopamine receptors, which is valuable for designing selective ligands for neurological applications (Perrone et al., 2000).

properties

IUPAC Name

N-benzyl-4-ethoxy-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-19(14-15-8-6-5-7-9-15)18(20)16-10-12-17(13-11-16)21-4-2/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTOPVSWMIIXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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